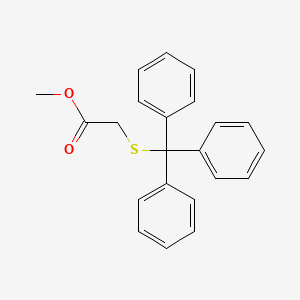

Methyl 2-tritylsulfanylacetate

概要

説明

Methyl 2-tritylsulfanylacetate is an organic compound with the molecular formula C22H20O2S and a molar mass of 348.458 g/mol . . This compound is characterized by the presence of a trityl (triphenylmethyl) group attached to a sulfanylacetate moiety, making it a valuable intermediate in organic synthesis.

準備方法

Methyl 2-tritylsulfanylacetate can be synthesized through various synthetic routes. One common method involves the reaction of trityl chloride with methyl thioglycolate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature . The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution and Cyclization

Methyl 2-tritylsulfanylacetate participates in nucleophilic displacement reactions , particularly under basic conditions. For example:

-

Aziridine formation : The trityl sulfide group acts as a leaving group in mesylation reactions, enabling cyclization. This is exemplified in the synthesis of β-methyl-D-cysteine analogs, where mesyl chloride converts the sulfide to a mesylate, facilitating ring closure to aziridines .

-

Reaction with epoxides : While not directly demonstrated for this compound, analogous sulfides react with epoxides (e.g., 2,3-epoxypropanes) to form cyclopropylcarbinols via double displacement or Payne rearrangement pathways .

Oxidation of the Sulfide Moiety

The sulfide group (-S-Trityl) can undergo oxidation to sulfoxides or sulfones, though specific examples for this compound are not explicitly reported. Related studies show sulfides oxidizing to sulfoxides using hypervalent iodanes (e.g., (tert-butylperoxy)iodanes) .

Ester Group Reactivity

The methyl ester group may participate in hydrolysis or transesterification under acidic/basic conditions, though such reactions are not explicitly detailed in the literature for this compound.

Tritylation and Mesylation

The tritylation process involves deprotonation of the amino ester, attack on the trityl cation, and formation of a stable N-trityl derivative . Subsequent mesylation generates a β-mesylate intermediate, which undergoes intramolecular nucleophilic attack to form aziridines.

Aziridine Formation

The reaction sequence involves:

-

Mesylation : Conversion of the sulfide to a mesylate (-SO₂Me) via nucleophilic displacement.

-

Cyclization : Attack by the neighboring hydroxyl group (or other nucleophile) to form a three-membered aziridine ring .

Challenges and Considerations

-

Stability : The aziridine products are often unstable and require careful handling .

-

Selectivity : Reaction conditions (e.g., solvent choice, base strength) critically influence yields and selectivity, as seen in solvent-controlled rearrangements .

-

Purification : Trityl groups may complicate purification due to their bulkiness, necessitating specific recrystallization protocols .

科学的研究の応用

Methyl 2-tritylsulfanylacetate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound can be used in the development of new drugs, particularly those targeting sulfanyl-containing enzymes or pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism of action of methyl 2-tritylsulfanylacetate involves its interaction with molecular targets through its sulfanyl and trityl groups. The sulfanyl group can participate in nucleophilic and electrophilic reactions, while the trityl group can provide steric hindrance and stability to the molecule. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding.

類似化合物との比較

Methyl 2-tritylsulfanylacetate can be compared with similar compounds such as:

Methyl 2-thioacetate: This compound lacks the trityl group, making it less sterically hindered and potentially more reactive in certain reactions.

Methyl 2-benzylsulfanylacetate: The presence of a benzyl group instead of a trityl group results in different steric and electronic properties, affecting its reactivity and applications.

Methyl 2-phenylsulfanylacetate: Similar to the benzyl derivative, the phenyl group provides different steric and electronic effects compared to the trityl group.

The uniqueness of this compound lies in its trityl group, which provides significant steric hindrance and stability, making it a valuable intermediate in organic synthesis and various scientific research applications.

特性

CAS番号 |

83544-05-2 |

|---|---|

分子式 |

C22H20O2S |

分子量 |

348.5 g/mol |

IUPAC名 |

methyl 2-tritylsulfanylacetate |

InChI |

InChI=1S/C22H20O2S/c1-24-21(23)17-25-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |

InChIキー |

MVUPACKEURZFOJ-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。